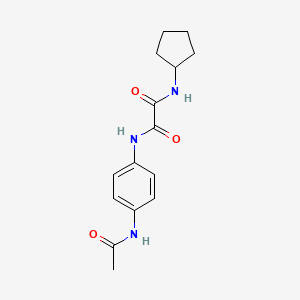
N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetamidophenyl group and a cyclopentyloxalamide moiety
作用机制
Target of Action
Similar compounds such as acetaminophen are known to inhibit the cyclooxygenase (cox) pathways .
Mode of Action
It is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit the cyclooxygenase (COX) pathways . It is thought to exert central actions .
Biochemical Pathways
There is evidence for a number of central mechanisms, including effects on prostaglandin production, and on serotonergic, opioid, nitric oxide (no), and cannabinoid pathways . It is likely that a combination of interrelated pathways are involved .
Pharmacokinetics
Similar compounds such as acetaminophen are known to be well absorbed from the gastrointestinal tract, distributed throughout most body tissues, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Similar compounds such as acetaminophen are known to have analgesic and antipyretic effects .
生化分析
Biochemical Properties
N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide is reported to be a potent and selective reversible inhibitor of COX-2 . It inhibits human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 µM, respectively . This suggests that this compound interacts with the COX-2 enzyme, influencing the biochemical reactions that this enzyme is involved in.
Cellular Effects
The interaction of this compound with COX-2 can have significant effects on various types of cells and cellular processes. As COX-2 is involved in the production of prostaglandins, which play a key role in inflammation, pain, and fever responses, the inhibition of COX-2 by this compound can influence these cellular responses .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the COX-2 enzyme. By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby influencing the inflammatory response, pain perception, and fever .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide typically involves a multi-step process. One common method includes the reaction of 4-acetamidophenol with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
4-Acetamidophenol (Acetaminophen): Known for its analgesic and antipyretic properties.
N-(4-Hydroxyphenyl)acetamide: Another derivative with similar structural features.
Uniqueness
N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide is unique due to its combination of an acetamidophenyl group and a cyclopentyloxalamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N'-(4-acetamidophenyl)-N-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(19)16-12-6-8-13(9-7-12)18-15(21)14(20)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,16,19)(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQMGSIFADXBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














